molecular formula C26H22F2N4O3S2 B2828803 2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide CAS No. 1189865-84-6

2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide

Cat. No. B2828803
CAS RN: 1189865-84-6
M. Wt: 540.6
InChI Key: WCSPUVRKJAWGDH-UHFFFAOYSA-N
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Description

2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C26H22F2N4O3S2 and its molecular weight is 540.6. The purity is usually 95%.
BenchChem offers high-quality 2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Synthesis

Structural analysis of related thienopyrimidine derivatives reveals that these compounds often exhibit a folded conformation, which could influence their biological activity. For instance, Subasri et al. (2016) detailed the crystal structures of related acetamides, emphasizing the significance of intramolecular interactions in stabilizing these conformations (Subasri et al., 2016). Similarly, studies on the synthesis of thienopyrimidines, as demonstrated by Gangjee et al. (2004) and Elian et al. (2014), provide a foundation for understanding how modifications to the thienopyrimidine core can yield compounds with varied biological activities (Gangjee et al., 2004); (Elian et al., 2014).

Biological Activities

The antimicrobial activity of thienopyrimidine derivatives highlights their potential in addressing bacterial and fungal infections. Kerru et al. (2019) synthesized novel thienopyrimidine linked rhodanine derivatives with significant antibacterial and antifungal activities, suggesting a potential area of application for related compounds (Kerru et al., 2019). Moreover, the design and synthesis of thienopyrimidines as dual inhibitors of dihydrofolate reductase and thymidylate synthase by Gangjee et al. (2005) underscore their potential as antitumor agents, illustrating the therapeutic relevance of these molecules (Gangjee et al., 2005).

properties

IUPAC Name

2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F2N4O3S2/c1-15(33)31-10-9-18-21(13-31)37-24-23(18)25(35)32(12-16-5-3-2-4-6-16)26(30-24)36-14-22(34)29-20-8-7-17(27)11-19(20)28/h2-8,11H,9-10,12-14H2,1H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSPUVRKJAWGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=C(C=C(C=C4)F)F)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide

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